molecular formula C12H15NO3 B2673714 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid CAS No. 1145748-43-1

8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid

Cat. No.: B2673714
CAS No.: 1145748-43-1
M. Wt: 221.256
InChI Key: RJGBHQHXBRMRCG-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ( 1145748-43-1) is a high-purity chemical building block for research and development. This polyhydroquinoline derivative is of significant interest in medicinal and synthetic chemistry due to its structural similarity to 1,4-dihydropyridine (1,4-DHP) and quinoline-based bioactive molecules . Compounds in this class are frequently explored as key precursors or core structures in the synthesis of molecules with potential cardiovascular activity, such as calcium channel modulators analogous to nifedipine and amlodipine . Furthermore, the quinoline scaffold bearing a 1,4-dihydropyridine nucleus is investigated for a diverse range of pharmacological properties, including antimalarial, anti-inflammatory, and antibacterial activities . This compound can be efficiently synthesized via multi-component reactions, such as the Hantzsch condensation, which allows for the creation of molecular complexity and diversity from readily available starting materials . The molecule is characterized by its molecular formula, C12H15NO3, and a molecular weight of 221.25 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8,8-dimethyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)5-3-4-7-6-8(11(15)16)10(14)13-9(7)12/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGBHQHXBRMRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1NC(=O)C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aniline derivative with a diketone can lead to the formation of the quinoline core, followed by further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 8,8-dimethyl derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC₅₀ values comparable to established chemotherapeutic agents like Doxorubicin .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Enzyme Modulation :
    • Studies have demonstrated that quinoline derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in cancer cell proliferation or microbial metabolism, providing a dual mechanism for therapeutic action .

Biological Research Applications

  • Cell Cycle Regulation :
    • Compounds related to 8,8-dimethyl derivatives have been found to induce cell cycle arrest in the G2/M phase in cancer cells. This suggests their potential use in cancer therapies aimed at halting tumor growth by disrupting the cell cycle .
  • Apoptosis Induction :
    • The ability of these compounds to promote apoptosis (programmed cell death) has been documented. Flow cytometry assays showed increased early and late apoptosis stages in treated cancer cells, indicating their role in enhancing the effectiveness of anticancer strategies .
  • Biochemical Pathway Exploration :
    • The interaction of these compounds with various biochemical pathways is under investigation. They may serve as tools for understanding metabolic processes or signaling pathways relevant to diseases such as diabetes and obesity due to their influence on fatty acid receptors .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of synthesized quinoline derivatives on human breast cancer cells (MCF-7). The most effective compound demonstrated an IC₅₀ value of 2.56 μM compared to Doxorubicin's IC₅₀ of 2.82 μM. Flow cytometric analysis revealed that this compound significantly increased both early and late apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In a study examining antimicrobial properties, several derivatives were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoline structure enhanced antibacterial activity significantly.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Positional and Functional Group Modifications

The hexahydroquinoline scaffold is highly versatile, with modifications at positions 3, 4, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological/Physicochemical Impact Reference
Target Compound 8,8-dimethyl; 3-carboxylic acid High polarity due to -COOH; rigid bicyclic system Potential for hydrogen bonding; moderate solubility in polar solvents
4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid N-R-amides 4-OH; 3-carboxamide (variable R groups) Increased lipophilicity vs. carboxylic acid; amide bonds enhance metabolic stability Improved membrane permeability; explored as local anesthetics (e.g., Chinoxicaine analogs)
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 8-methyl; 4-thiophene; 3-cyano Electron-withdrawing cyano group; aromatic thiophene enhances π-π interactions Anti-inflammatory and cardiotonic activity reported
HPI-1 (4-(3-Hydroxy-phenyl)-7-(2-methoxy-phenyl)-2-methyl-5-oxo-...-methoxy-ethyl ester) 3-ester; aryl substitutions High lipophilicity; poor aqueous solubility Hedgehog pathway inhibition; requires nanoformulation (PLGA-PEG) for systemic delivery
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid 7,7-dimethyl; 2,5-diketone Additional ketone increases hydrogen-bonding capacity Enhanced potential for protein binding; unconfirmed therapeutic applications
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 3-ester; 6-methyl Reduced polarity vs. carboxylic acid Improved oral bioavailability; ester hydrolysis may be required for activation

Structural and Crystallographic Insights

  • Crystal Packing: Derivatives like methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-... () exhibit flattened chair conformations in the hexahydroquinoline ring, with near-planar aryl substituents. This conformation may enhance stacking interactions in solid states, influencing solubility .
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., target compound) form stronger intermolecular hydrogen bonds vs. ester or amide analogs, impacting crystallization and solubility profiles .

Biological Activity

8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • Molecular Formula : C12H15NO3
  • Melting Point : 243–245 °C
  • Purity : 95% .

Antioxidant Activity

Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The presence of the quinoline ring system is crucial for this activity. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures .

Antimicrobial Properties

Several studies have demonstrated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. For instance, compounds similar to 8,8-Dimethyl-2-oxo have shown effectiveness against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Quinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They inhibit monoamine oxidase (MAO) enzymes and acetylcholinesterase (AChE), which are implicated in Alzheimer's disease. One study reported that certain derivatives improved cell viability in neuroblastoma cell lines exposed to amyloid-beta toxicity .

In Vitro Studies

A study conducted on a series of quinoline derivatives revealed that modifications at the 10-position significantly enhanced their inhibitory activity against DYRK1A kinase. The most potent compound exhibited an IC50 value in the low nanomolar range .

CompoundIC50 (μM)Selectivity
Parent Compound31Low
10-Chloro Derivative0.031High

In Vivo Studies

In animal models, administration of quinoline derivatives resulted in reduced symptoms of anxiety and depression-like behaviors. These effects were attributed to increased levels of neurotransmitters such as serotonin and dopamine .

The biological activities of 8,8-Dimethyl-2-oxo can be attributed to:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways.
  • Free Radical Scavenging : They neutralize reactive oxygen species (ROS).
  • Neurotransmitter Modulation : They enhance neurotransmitter levels through enzyme inhibition.

Q & A

Q. How can researchers separate and characterize positional isomers formed during synthesis?

  • Methodological Answer : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA). For isomers differing in methyl group placement (e.g., 5,8- vs. 6,8-dimethyl), analyze NOESY NMR correlations to confirm spatial proximity of protons .

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